molecular formula C18H16N4S B11262691 6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11262691
M. Wt: 320.4 g/mol
InChI Key: BDICEPTYXGLOPB-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazine ring, along with phenyl and dimethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction proceeds through a cyclization process to form the triazolothiadiazine ring system . The reaction is usually carried out under mild conditions, often at room temperature, and does not require a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents or using inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen, alkyl, or other functional groups onto the phenyl rings.

Scientific Research Applications

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile. The presence of both phenyl and dimethylphenyl groups may enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H16N4S/c1-12-8-9-15(10-13(12)2)16-11-23-18-20-19-17(22(18)21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

BDICEPTYXGLOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4)C

Origin of Product

United States

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